molecular formula C21H20N6O2 B11205797 [4-(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl](furan-2-yl)methanone

[4-(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl](furan-2-yl)methanone

Cat. No.: B11205797
M. Wt: 388.4 g/mol
InChI Key: WWJAHGLHKHCURA-UHFFFAOYSA-N
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Description

1-{1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(furan-2-carbonyl)piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core, a benzyl group, a furan-2-carbonyl moiety, and a piperazine ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-{1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(furan-2-carbonyl)piperazine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a condensation reaction between a hydrazine derivative and a pyrimidine precursor can be employed.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the Furan-2-Carbonyl Moiety: This step often involves an acylation reaction, where a furan-2-carbonyl chloride reacts with the intermediate compound.

    Formation of the Piperazine Ring: The final step involves the cyclization of the intermediate with a piperazine derivative under suitable conditions, such as heating in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and controlled reaction conditions .

Chemical Reactions Analysis

1-{1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(furan-2-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the furan-2-carbonyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

    Hydrolysis: The furan-2-carbonyl moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of furan-2-carboxylic acid and the corresponding amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules, particularly in the development of novel heterocyclic compounds.

    Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound shows promise as a therapeutic agent, particularly in the treatment of cancer. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. .

    Industry: The compound’s unique structural features make it a potential candidate for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The primary mechanism of action of 1-{1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(furan-2-carbonyl)piperazine involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme that regulates the cell cycle by phosphorylating target proteins involved in cell division. By inhibiting CDK2, the compound can induce cell cycle arrest, leading to the suppression of tumor cell growth and proliferation. Additionally, the compound may interact with other molecular targets and pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

1-{1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(furan-2-carbonyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of 1-{1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-(furan-2-carbonyl)piperazine lies in its combination of these structural features, which contribute to its potent biological activities and potential as a therapeutic agent.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

[4-(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C21H20N6O2/c28-21(18-7-4-12-29-18)26-10-8-25(9-11-26)19-17-13-24-27(20(17)23-15-22-19)14-16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2

InChI Key

WWJAHGLHKHCURA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4)C(=O)C5=CC=CO5

Origin of Product

United States

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